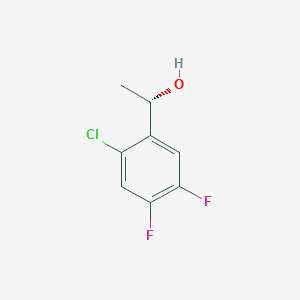

(S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

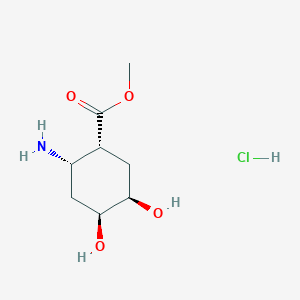

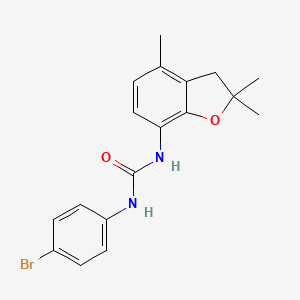

(S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound belongs to the class of chiral alcohols and is commonly referred to as CDFOH.

Aplicaciones Científicas De Investigación

Enzymatic Process Development

The compound has been used in the development of an enzymatic process for the synthesis of Ticagrelor, a treatment for acute coronary syndromes. A specific ketoreductase (KRED) KR-01 was identified to transform related compounds into the chiral alcohol, which is a critical intermediate for synthesizing Ticagrelor. This process is noted for its high conversion rate, environmental friendliness, and potential industrial applications (Guo et al., 2017).

Fungicidal Activity

Substituted versions of this compound have been synthesized for pharmacological and agrochemical screening, demonstrating fungicidal activity. This highlights its potential use in agriculture and pharmaceuticals (Kuzenkov & Zakharychev, 2009).

Synthesis of Voriconazole

In the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, the relative stereochemistry of a related compound is crucial. The process involves the addition of a metalloethyl derivative to a difluorophenyl ethanone, with significant attention given to diastereoselectivity and stereochemistry (Butters et al., 2001).

Biotransformation in Antifungal Synthesis

A bacterial strain capable of biocatalyzing a similar compound was identified for the highly stereoselective synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, an intermediate in the antifungal agent Miconazole. This demonstrates the compound's relevance in biotransformation processes for pharmaceutical synthesis (Miao et al., 2019).

Antifungal Agent Synthesis

The compound has been used in the asymmetric synthesis of SM-9164, a biologically active enantiomer of antifungal agent SM-8668. This synthesis involves several steps, including asymmetric epoxidation and epimerization, highlighting its role in complex pharmaceutical synthesis processes (Miyauchi, Nakamura, & Ohashi, 1996).

Synthesis of Ibuprofen

The compound has been used in electrocarboxylation processes for synthesizing Ibuprofen, a popular non-steroidal anti-inflammatory drug. This process represents a greener and efficient synthetic route, showcasing the compound's role in environmentally friendly pharmaceutical manufacturing (Mena, Sánchez, & Guirado, 2019).

Propiedades

IUPAC Name |

(1S)-1-(2-chloro-4,5-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAOCTOJGNBPEU-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1Cl)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2472664.png)

![9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2472669.png)

![N-(4-fluorophenyl)-6,7-dimethoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2472673.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide](/img/structure/B2472678.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2472679.png)

![3-[2-Oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2472684.png)